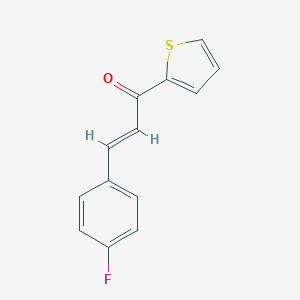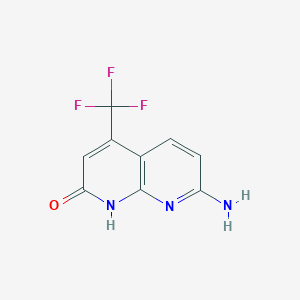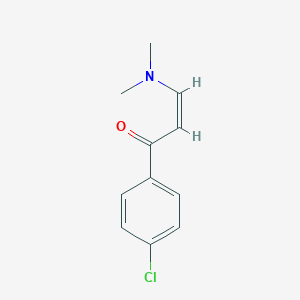
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 4-chloro-N,N-dimethyl-2-propen-1-amine or CDMAP, is a chemical compound used in a variety of scientific applications. CDMAP is a versatile compound, with a wide range of uses in both organic and inorganic chemistry. It is a colorless, volatile liquid with a sweet, pungent odor. CDMAP has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a solvent in a variety of reactions. In addition, CDMAP has been used in a variety of scientific research applications, including as an inhibitor of enzyme activity, as a substrate for enzyme reactions, and as a tool for studying the structure and function of proteins.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Research on chlorophenols, which share structural similarities with the compound , focuses on their environmental fate and the consequences of their release into aquatic environments. Chlorophenols are known for moderate to considerable toxicity to aquatic life, depending on exposure duration and specific chlorophenol type. Their persistence in the environment can vary, with adaptability of microflora playing a significant role in their biodegradation. Studies highlight the importance of understanding the environmental pathways and degradation mechanisms of such compounds to mitigate their impact on ecosystems (Krijgsheld & Gen, 1986).
Chemical Reactivity and Transformation
Research into the mechanisms of chemical reactions involving similar structures, such as the acidolysis of lignin model compounds, sheds light on the reactivity of complex organic molecules. These studies are crucial for developing methods to break down persistent organic pollutants and for understanding the fundamental principles of organic chemistry that govern the behavior of such compounds (Yokoyama, 2015).
Biomedical Applications
The exploration of compounds for biomedical applications includes studies on amyloid imaging in Alzheimer's disease. Radioligands with structural features similar to “(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one” are used in PET imaging to detect amyloid plaques, offering insights into the pathophysiological mechanisms of Alzheimer’s and enabling early detection and monitoring of the disease (Nordberg, 2007).
Toxicology and Safety
Understanding the toxicological profiles of chlorinated compounds informs safety protocols and regulatory standards. Studies on compounds like DDT and its metabolites, which share chlorophenyl groups with the chemical , highlight the importance of evaluating the endocrine-disrupting potential and environmental persistence of these substances, thus guiding safe use and disposal practices (Burgos-Aceves et al., 2021).
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBABRJLWCBTBS-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

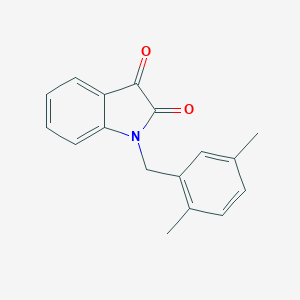
![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)
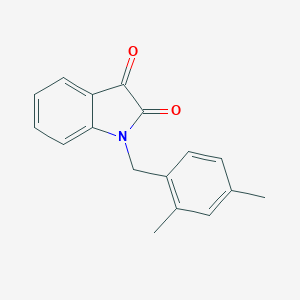
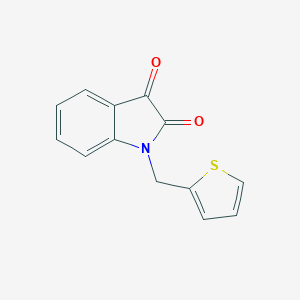
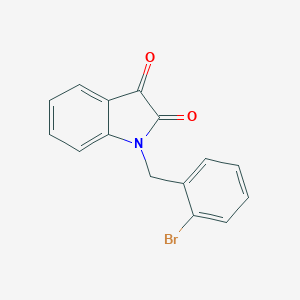
![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)
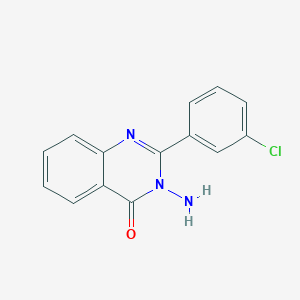
![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)
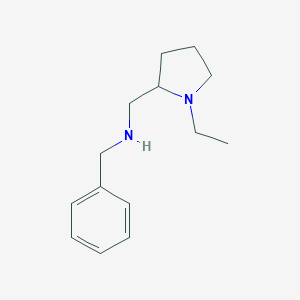
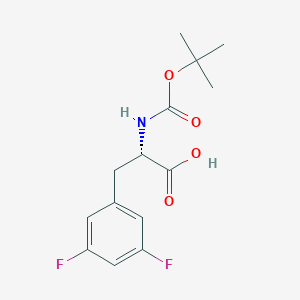
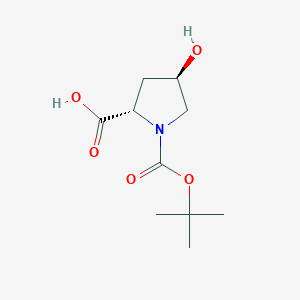
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
